![molecular formula C8H7N3O2 B1377209 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1215780-28-1](/img/structure/B1377209.png)

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

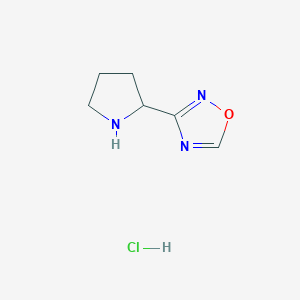

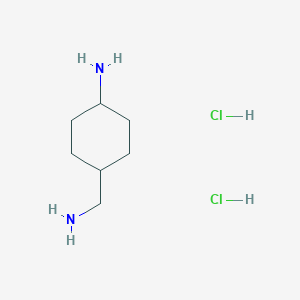

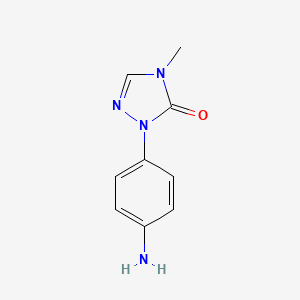

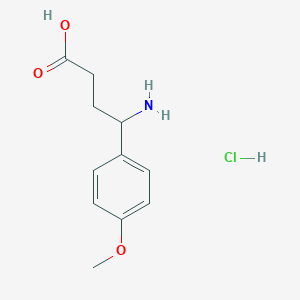

The compound “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarity with purines . They have been proposed as possible surrogates of the purine ring . The choice of substituents can also make the triazolo[4,3-a]pyridine ring a potentially viable bio-isostere of the carboxylic acid functional group .

Synthesis Analysis

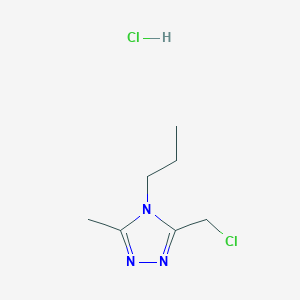

The synthesis of amide derivatives of [1,2,4]triazolo[4,3-a]pyridine can be achieved by the nucleophilic displacement of chloromethyl derivative with methyl amine followed by the reaction with acid analogues . This method provides a facile synthesis for the preparation of these compounds .Molecular Structure Analysis

The ring system of 1,2,4-triazolo[4,3-a]pyridines is isoelectronic with that of purines . They are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .Chemical Reactions Analysis

The 1,2,4-triazolo[4,3-a]pyridine ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .Physical And Chemical Properties Analysis

The molecular weight of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid” is 133.15 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 0 .Applications De Recherche Scientifique

Antiviral Activity

Compounds within the triazolo[4,3-a]pyridine family have been tested for potential antiviral activity against viruses such as Herpes simplex .

Antibacterial Activity

Derivatives of triazolo[4,3-a]pyridine have shown antibacterial activities against bacterial strains like Staphylococcus aureus and Escherichia coli .

Antiproliferative Activity

These compounds have also been evaluated for their antiproliferative activities against various human cancer cell lines .

Mécanisme D'action

Target of Action

Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

Triazole compounds are known to bind in the biological system, indicating a potential for interaction with its targets .

Result of Action

Triazole compounds are known to exhibit a range of biological activities, suggesting that this compound may have similar effects .

Orientations Futures

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been underexploited among the heme binding moieties . With the help of rational and in silico-guided design of analogues, there is potential for the development of more potent inhibitors with excellent in vitro metabolic stability and selectivity . This could be a promising strategy to enhance the efficacy of existing immunotherapeutic drugs .

Propriétés

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTDMISXTWJATE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-2-{[4-(dimethylamino)phenyl]methyl}propanoic acid dihydrochloride](/img/structure/B1377126.png)

amino}propanoic acid hydrochloride](/img/structure/B1377129.png)

![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)